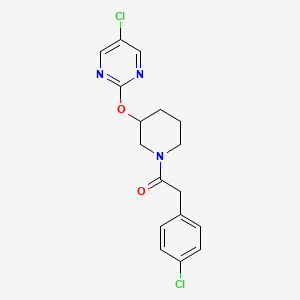

2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2/c18-13-5-3-12(4-6-13)8-16(23)22-7-1-2-15(11-22)24-17-20-9-14(19)10-21-17/h3-6,9-10,15H,1-2,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEMCRJMLNYFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Attachment of the Chloropyrimidine Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the chloropyrimidine, forming an ether linkage.

Introduction of the Chlorophenyl Group: The final step involves the Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chloropyrimidine and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ethanone moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Recent studies have explored the potential of this compound in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety. The presence of the chloropyrimidine group suggests possible interactions with receptors involved in these pathways.

Anticancer Activity

Research indicates that derivatives of compounds with similar structures exhibit anticancer properties. The chlorophenyl and chloropyrimidine components may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Neurological Applications

A study published in the International Journal of Molecular Sciences investigated the effects of similar compounds on neuroinflammation and neuroprotection. It was found that certain derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting a pathway for developing treatments for neurodegenerative diseases .

Case Study 2: Anticancer Research

In preclinical trials, compounds structurally related to 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell survival .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Key structural analogs from the evidence include:

- Vandetanib derivatives (): Contain quinazoline and nitroimidazole groups instead of pyrimidinyloxy-piperidine. The nitroimidazole moiety introduces strong electron-withdrawing effects, contrasting with the electron-deficient chloropyrimidine in the target compound .

- Pyrimidinyl-piperazinyl methanones (): Feature trifluoromethyl and sulfonyl groups, which increase metabolic stability compared to the target’s chlorophenyl and pyrimidinyloxy groups .

- Piperidine-based ethanones (): Replace the pyrimidinyloxy group with aminomethyl substituents, reducing steric bulk but increasing polarity .

Physical Properties

*Estimated based on ; †Calculated from molecular formula (C₁₇H₁₅Cl₂N₃O₂).

The target’s lower molecular weight (~393.8 Da) compared to Vandetanib derivatives (~570–638 Da) suggests improved solubility and bioavailability. The absence of nitro groups may reduce metabolic instability compared to compounds .

Bioactivity Insights

- Pyrimidinyl-amino compounds (): Show kinase inhibition via docking studies, suggesting the target’s pyrimidine ring could engage similar targets .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone (CAS Number: 2034622-52-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.2 g/mol. The structure features a piperidine ring, a chlorophenyl group, and a chloropyrimidine moiety, which are known to enhance its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034622-52-9 |

| Molecular Formula | C17H17Cl2N3O2 |

| Molecular Weight | 366.2 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and chlorophenyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chloropyrimidine moiety may also contribute to enhanced antibacterial effects.

Enzyme Inhibition

The compound is expected to act as an inhibitor for various enzymes. Studies on related compounds have highlighted their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urinary infections, respectively. For example, certain piperidine derivatives demonstrated strong inhibitory activity against urease with IC50 values as low as 0.63 µM .

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Interaction : The compound may bind to active sites of enzymes like AChE or urease, blocking substrate access and inhibiting their function.

- Cellular Uptake : The presence of hydrophilic groups may facilitate cellular uptake, enhancing its bioavailability and therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A study on related piperidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chlorophenyl and pyrimidine groups could enhance efficacy .

- Enzyme Inhibition Studies : Research into enzyme inhibitors showed that compounds similar to the target molecule exhibited IC50 values ranging from 0.63 µM to over 10 µM against AChE and urease, indicating promising pharmacological profiles for further development .

- Cancer Cell Proliferation : Investigations into the anticancer effects of related compounds revealed that they could significantly reduce proliferation rates in A431 vulvar epidermal carcinoma cells, highlighting the potential for therapeutic applications in oncology .

Q & A

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including: (i) Coupling of chlorophenyl and piperidine moieties under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C). (ii) Introduction of the 5-chloropyrimidin-2-yloxy group via Mitsunobu or SNAr reactions, requiring anhydrous solvents like THF and catalysts like DIAD .

- Key optimizations include:

- Temperature control (60–120°C range) to avoid side reactions.

- Solvent selection (e.g., DCM for polar intermediates, DMF for coupling steps).

- Catalyst screening (e.g., Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and pyrimidine rings. For example, the piperidinyl proton signals appear as multiplet peaks at δ 3.5–4.0 ppm, while pyrimidine protons resonate near δ 8.5–9.0 ppm .

- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the chlorophenyl and pyrimidine groups, critical for understanding π-π stacking interactions .

- HRMS : Validates molecular formula (e.g., C₁₈H₁₆Cl₂N₃O₂ requires m/z 380.06) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer :

- Antimicrobial Testing : Disk diffusion assays (e.g., against E. coli or S. aureus) at concentrations of 10–100 µg/mL, with zone-of-inhibition measurements .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values typically ranging 5–50 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Variability in assay conditions (e.g., serum concentration in cell culture affecting compound solubility).

- Structural analogs misattributed to the parent compound (e.g., impurities in batches with <95% purity).

- Solutions :

- Standardized protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panel for cytotoxicity .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for target binding or CRISPR-Cas9 knockout models .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Deconvolution :

(i) Chemoproteomics : Use photoaffinity probes to label interacting proteins, followed by LC-MS/MS identification .

(ii) RNA-seq Profiling : Compare transcriptomic changes in treated vs. untreated cells to identify dysregulated pathways . - In Silico Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes with kinases or GPCRs .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Core Modifications :

- Replace the 5-chloropyrimidine with 5-fluoropyrimidine to enhance metabolic stability .

- Substitute piperidinyl oxygen with sulfur to improve lipophilicity (logP optimization) .

- Functional Group Additions :

- Introduce a hydroxyl group at the 4-position of the chlorophenyl ring to enable hydrogen bonding with target residues .

- Assay Prioritization : Test derivatives in parallel using high-throughput screening (HTS) with a minimum of three biological replicates .

Q. What are the limitations of current synthetic and analytical methods for this compound, and how can they be addressed?

- Methodological Answer :

- Synthesis Challenges :

- Low yields (<40%) in piperidine functionalization steps due to steric hindrance. Solution : Use microwave-assisted synthesis to accelerate kinetics .

- Analytical Limitations :

- Overlapping NMR signals in aromatic regions. Solution : Use 2D NMR (e.g., HSQC, HMBC) to resolve assignments .

- Poor crystallinity for XRD. Solution : Co-crystallize with stabilizing ligands (e.g., PEG derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.